![molecular formula C14H11NO4 B8169428 3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8169428.png)
3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methyl-4-nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C14H11NO4 It is a derivative of biphenyl, featuring a carboxylic acid group, a nitro group, and a methyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-4-nitro-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbiphenyl-4-carboxylic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the oxidation of 3-methyl-4-nitrobenzoic acid using nitric acid. This process involves the continuous oxidation of 1,3-dimethyl-4-nitrobenzene with nitric acid, resulting in the formation of 3-methyl-4-nitrobenzoic acid, which can then be further processed to obtain the desired biphenyl derivative .
Industrial Production Methods
Industrial production of 3’-Methyl-4-nitro-[1,1’-biphenyl]-3-carboxylic acid often involves large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-4-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Reduction: Conversion of the nitro group to an amino group results in 3’-Methyl-4-amino-[1,1’-biphenyl]-3-carboxylic acid.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups at various positions on the biphenyl ring.
Scientific Research Applications
3’-Methyl-4-nitro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3’-Methyl-4-nitro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrobenzoic acid: A precursor in the synthesis of the target compound, sharing similar functional groups but lacking the biphenyl structure.
4-Nitro-m-toluic acid: Another related compound with a nitro group and a carboxylic acid group, but with different substitution patterns on the aromatic ring.
Uniqueness
3’-Methyl-4-nitro-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl backbone, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
5-(3-methylphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-3-2-4-10(7-9)11-5-6-13(15(18)19)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECUDSRYOHSVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

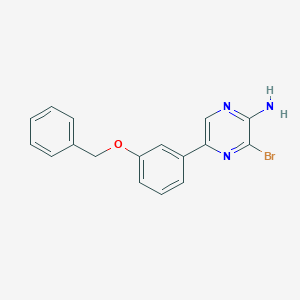
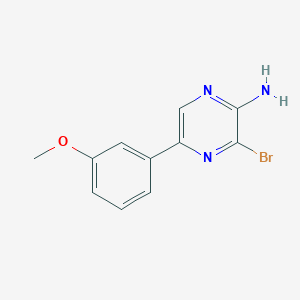

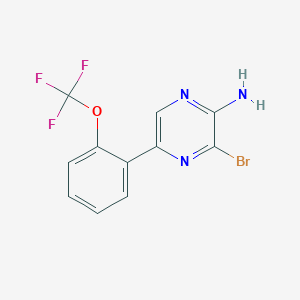
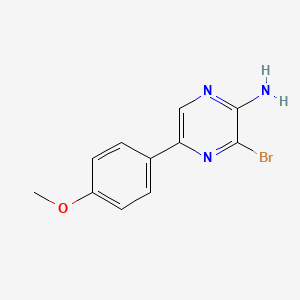
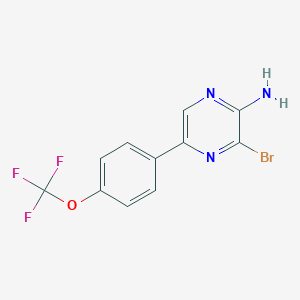

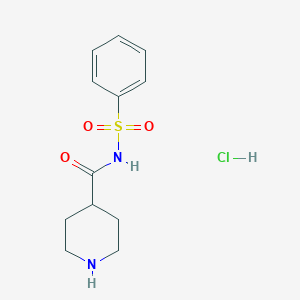
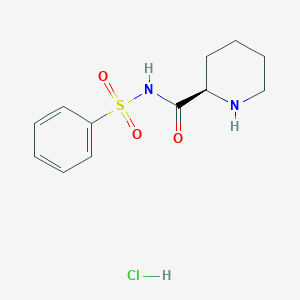
![7-Bromo-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8169412.png)
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8169419.png)

![4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8169429.png)
